molecular formula C14H8F3NO B595425 2-[4-(Trifluoromethoxy)phenyl]benzonitrile CAS No. 1365271-76-6

2-[4-(Trifluoromethoxy)phenyl]benzonitrile

Cat. No.: B595425
CAS No.: 1365271-76-6
M. Wt: 263.219
InChI Key: UQWWIGDRUFQCAJ-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenyl]benzonitrile is a versatile biphenyl-based building block in advanced research and development. Its core structure incorporates a benzonitrile and a trifluoromethoxy-substituted phenyl ring, making it a valuable intermediate in the synthesis of more complex molecules. The trifluoromethoxy (OCF3) group is a key pharmacophore in modern medicinal chemistry, known to significantly influence the properties of drug candidates by enhancing their metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and high lipophilicity . This has led to the incorporation of this group in numerous FDA-approved pharmaceuticals over the past two decades . The nitrile (CN) functional group serves as a versatile synthetic handle, allowing for further transformation into other valuable functional groups such as amides, carboxylic acids, and tetrazoles, which are common motifs in active pharmaceutical ingredients (APIs) and agrochemicals. As a research chemical, this compound is primarily employed in the discovery and development of new chemical entities, particularly in constructing molecular scaffolds for potential therapeutic and material science applications . It is strictly for professional research in laboratory or industrial settings and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)19-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWWIGDRUFQCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742852
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-76-6
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Aryl Nitrile and Trifluoromethoxy Moieties in Contemporary Chemistry

The academic interest in 2-[4-(trifluoromethoxy)phenyl]benzonitrile is largely derived from the well-established importance of its constituent functional groups: the aryl nitrile and the trifluoromethoxy moieties.

The aryl nitrile group, a cyano group attached to an aromatic ring, is a prevalent feature in a wide array of pharmaceuticals and agrochemicals. researchgate.net The nitrile group is a strong electron-withdrawing group, which can influence the electronic properties of the aromatic system to which it is attached. nih.gov This modulation of electronic density can be crucial for enhancing a molecule's binding affinity to biological targets. researchgate.net Furthermore, the nitrile group can act as a bioisostere for other functional groups like carbonyls and halogens, allowing for the fine-tuning of a compound's physicochemical properties. researchgate.net In drug design, the incorporation of a nitrile can also block metabolically susceptible sites, thereby improving the metabolic stability of a drug candidate. researchgate.net

The trifluoromethoxy group (-OCF3) has garnered significant attention in medicinal chemistry due to its unique combination of properties. researchgate.net It is one of the most lipophilic substituents, which can enhance a molecule's ability to permeate biological membranes. researchgate.netmdpi.com The trifluoromethoxy group's strong electron-withdrawing nature can significantly alter the electronic character of the molecule, which can be advantageous for receptor binding and for protecting the molecule from metabolic degradation. researchgate.netmdpi.com The incorporation of this group is a recognized strategy for improving the metabolic stability and bioavailability of drug candidates. researchgate.netmdpi.com

The synergistic presence of both the aryl nitrile and trifluoromethoxy groups in this compound makes it a valuable building block for the synthesis of novel compounds with potentially enhanced biological activity and favorable pharmacokinetic profiles.

Scope and Objectives of Academic Investigations into the Compound

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl (B1667301) Benzonitrile (B105546) Scaffolds

Palladium catalysis stands as a cornerstone in the synthesis of biphenyl compounds, offering a versatile and reliable toolkit for chemists. nih.gov For biphenyl benzonitriles, these reactions are particularly effective, enabling the precise coupling of two distinct aromatic fragments.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming C-C bonds between an organoboron compound and an organic halide or triflate. youtube.comlibretexts.org In the context of synthesizing this compound, this reaction would typically involve the coupling of two key precursors:

An arylboronic acid or ester, such as (4-(trifluoromethoxy)phenyl)boronic acid.

An aryl halide, such as 2-bromobenzonitrile (B47965) or 2-chlorobenzonitrile.

The general mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final biphenyl product and regenerate the Pd(0) catalyst. libretexts.org The reaction is performed in the presence of a base, such as potassium carbonate or sodium hydroxide, which is crucial for the transmetalation step. youtube.com A variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., triphenylphosphine, JohnPhos) can be employed to optimize reaction conditions, which are generally mild and tolerant of a wide range of functional groups. youtube.comnih.gov The versatility and high functional group tolerance of the Suzuki-Miyaura coupling make it an ideal strategy for the synthesis of complex molecules like this compound. youtube.comgoogle.com

Table 1: Representative Reactants for Suzuki-Miyaura Synthesis

Reactant AReactant B
(4-(Trifluoromethoxy)phenyl)boronic acid2-Bromobenzonitrile
4-(Trifluoromethoxy)phenylboronic acid pinacol (B44631) ester2-Chlorobenzonitrile
2-Cyanophenylboronic acid1-Bromo-4-(trifluoromethoxy)benzene

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed methods have been developed for the synthesis of biphenyl-2-carbonitrile derivatives. A notable strategy involves the direct C-H bond activation of benzonitriles. acs.orgnih.govacs.org In this approach, the nitrile group (-C≡N) acts as a directing group, facilitating the ortho-arylation of the benzonitrile ring with an aryl halide. acs.org

This reaction is typically catalyzed by a Pd(II) species, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of an additive like silver oxide (Ag₂O) and in a solvent such as trifluoroacetic acid (TFA). acs.org The reaction demonstrates that aryl iodides bearing electron-withdrawing substituents tend to provide higher yields of the ortho-arylated products compared to those with electron-donating groups. acs.org This C-H functionalization strategy offers an alternative pathway that avoids the pre-functionalization required for organoboron reagents, making it an atom-economical choice for constructing the biphenyl benzonitrile scaffold. acs.org

Functional Group Transformations and Derivatization

The chemical reactivity of this compound is dictated by its three key components: the nitrile group, the trifluoromethoxy group, and the two aromatic rings. Each of these sites offers opportunities for selective modification to generate a diverse range of derivatives.

The nitrile functional group is a versatile precursor for a variety of other functionalities. fiveable.mewikipedia.org Its strong polarization results in an electrophilic carbon atom, making it susceptible to nucleophilic attack. nih.govopenstax.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic aqueous conditions. openstax.org This reaction typically proceeds first to form a primary amide intermediate, which can then be further hydrolyzed to yield a carboxylic acid. openstax.orgnumberanalytics.com

Reduction: Nitriles can be reduced to primary amines (R-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orgnumberanalytics.com Alternatively, partial reduction to an aldehyde can be achieved using reagents such as diisobutylaluminum hydride (DIBAL-H). numberanalytics.com

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For instance, a [2+3] cycloaddition with an azide (B81097) leads to the formation of a tetrazole ring, a common bioisostere in medicinal chemistry. numberanalytics.com

Addition of Nucleophiles: A range of other nucleophiles, including amines, alcohols, and thiols, can add to the nitrile group to form amidines, imidates, and thioimidates, respectively. numberanalytics.com

The trifluoromethoxy (-OCF₃) group is prized for its high metabolic stability and potent electron-withdrawing nature. tcichemicals.commdpi.com This stability is attributed to the strength of the carbon-fluorine bonds. mdpi.com Consequently, transformations directly involving the -OCF₃ group are challenging and often require harsh conditions. tcichemicals.comnih.gov

The primary role of the trifluoromethoxy group in derivatization is electronic. As a "super-halogen," it significantly influences the electron density of the aromatic ring to which it is attached. nih.gov It is strongly electron-withdrawing and increases the lipophilicity of the molecule more so than a trifluoromethyl group. mdpi.comnih.gov While direct chemical modification of the -OCF₃ group itself is not a common synthetic strategy, its presence is crucial in directing the reactivity of the aromatic ring. nih.gov

Functionalization of the biphenyl core can be achieved through reactions targeting the aromatic rings. Electrophilic aromatic substitution (EAS) is a primary pathway for introducing new substituents. The regioselectivity of such reactions is governed by the electronic effects of the substituents already present on both rings. pearson.compearson.com

In this compound, the two rings have distinct electronic properties:

The Benzonitrile Ring: The nitrile group is a powerful deactivating group and directs incoming electrophiles to the meta-positions.

The 4-(Trifluoromethoxy)phenyl Ring: The trifluoromethoxy group is also deactivating but is ortho, para-directing. nih.gov The attached 2-cyanophenyl group acts as a substituent as well.

During electrophilic substitution, the reaction is expected to occur on the more activated (or less deactivated) of the two rings. pearson.compearson.com The phenyl group itself is an ortho, para-directing activator. pearson.comyoutube.com The interplay of these effects suggests that substitution will preferentially occur on the 4-(trifluoromethoxy)phenyl ring. Given that the para position is already occupied by the trifluoromethoxy group, incoming electrophiles would be directed to the ortho positions relative to the 2-cyanophenyl substituent (positions 3' and 5' of the biphenyl system).

Reduction of the aromatic rings, for example via a Birch reduction, could lead to non-aromatic cyclohexadiene derivatives, though specific conditions would need to be carefully optimized to control selectivity. Oxidation of the aromatic rings is generally difficult unless activating groups are present.

Compound Index

Multi-Component Reactions for Diverse Analog Synthesis

Multi-component reactions (MCRs) are powerful strategic tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. ajrconline.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse and complex molecules from simple precursors. ajrconline.orgnih.gov The sequencing of MCRs with subsequent cyclization reactions is a particularly effective strategy for building diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. nih.gov

While the direct one-pot synthesis of this compound via a classical MCR is not prominently documented, the principles of MCRs are widely applied to generate precursors and structural analogs, particularly complex heterocyclic systems. For instance, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are exceptionally versatile. ajrconline.orgbeilstein-journals.org The Ugi four-component reaction (Ugi-4CR) combines a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide to produce a bis-amide. ajrconline.org This initial product can be designed to undergo subsequent post-condensation cyclizations to yield a vast array of heterocycles, including benzodiazepines, diketopiperazines, and tetrazoles. beilstein-journals.orgnih.gov

This "build/couple/pair" strategy allows for immense diversity. By systematically varying each of the four starting components, chemists can generate extensive libraries of unique compounds. For example, a synthetic route could involve an Ugi reaction to assemble a complex acyclic intermediate, which is then subjected to a transition-metal-catalyzed cross-coupling reaction (like Suzuki or Heck coupling) to form a biaryl linkage, a key feature of the target compound's structural class. beilstein-journals.org

The table below illustrates the versatility of MCRs by showing how different combinations of reactants in a hypothetical MCR/cyclization sequence could lead to diverse structural analogs.

Table 1: Illustrative Examples of MCRs for Diverse Analog Synthesis This table is a conceptual illustration of how MCRs can be used to generate diverse structures related to the target compound's class.

MCR TypeReactant 1 (Acid)Reactant 2 (Amine/Carbonyl)Reactant 3 (Isocyanide)Reactant 4 (Other)Potential Analog Class
Ugi-4CR / Cyclization2-Bromobenzoic acidAmmoniaCyclohexyl isocyanide4-(Trifluoromethoxy)benzaldehydeSubstituted isoindolinones
Passerini-3CR / Post-modification2-Formylphenylboronic acid4-(Trifluoromethoxy)anilinetert-Butyl isocyanideN/ABiaryl amides
Hantzsch-type ReactionEthyl acetoacetate (B1235776) (2 eq.)4-(Trifluoromethoxy)benzaldehydeAmmoniaN/ADihydropyridine derivatives
Bucherer-Bergs Reaction4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehydeAmmonium carbonatePotassium cyanideN/AHydantoin-substituted biaryls

Environmentally Conscious Approaches in Synthesis

The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are increasingly influencing the synthesis of fine chemicals. wjpmr.comjddhs.com For a molecule like this compound, this involves developing cleaner catalytic systems, utilizing environmentally benign solvents, and designing processes that are both economically and ecologically sustainable. researchgate.net

A significant advancement in the green synthesis of biphenyl-2-carbonitriles is the use of water as a sustainable solvent. acs.org Traditional cross-coupling reactions often rely on volatile and toxic organic solvents. jddhs.com Researchers have developed a rhodium(III)-catalyzed C–H Hiyama cross-coupling reaction that efficiently synthesizes biphenyl-2-carbonitrile derivatives in water. acs.org This method couples readily available benzimidates (which serve as both a directing group and a nitrile source) with arylsilanes. The use of organosilicon reagents is advantageous due to their low toxicity and high stability. acs.org This protocol represents a practical and environmentally responsible strategy for constructing the biphenyl nitrile core. acs.org

Another environmentally friendly approach involves the use of heterogeneous or recyclable catalysts. For instance, a ligand-free palladium on carbon (Pd/C) catalyst has been used for homocoupling reactions in water, which simplifies product purification and allows for the reuse of the catalyst, thereby reducing heavy metal waste. researchgate.net

The table below summarizes key findings from a study on the Rh(III)-catalyzed synthesis of biphenyl-2-carbonitriles in water, demonstrating the method's effectiveness under green conditions. acs.org

Table 2: Rh(III)-Catalyzed C-H Hiyama Cross-Coupling in Water Data adapted from research on the synthesis of biphenyl-2-carbonitriles. acs.org

EntryAryl Silane PartnerBenzimidate PartnerSolventYield (%)
1Triethoxy(4-methoxyphenyl)silaneBenzimidate 1aWater85
2Triethoxy(phenyl)silaneBenzimidate 1aWater81
3Triethoxy(p-tolyl)silaneBenzimidate 1aWater88
4(4-Chlorophenyl)triethoxysilaneBenzimidate 1aWater75
5Triethoxy(4-methoxyphenyl)silane4-MethylbenzimidateWater82
6Triethoxy(4-methoxyphenyl)silane4-ChlorobenzimidateWater78

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

Key expected vibrational modes would include:

C≡N Stretch: A sharp, intense absorption band is anticipated in the region of 2220-2260 cm⁻¹, characteristic of the nitrile group.

C-F Stretches: Strong absorption bands associated with the trifluoromethoxy group are expected in the range of 1100-1250 cm⁻¹.

C-O Stretch: The ether linkage in the trifluoromethoxy group would likely exhibit a stretching vibration in the 1000-1300 cm⁻¹ region.

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds on the two aromatic rings.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region would correspond to the skeletal vibrations of the phenyl and benzonitrile rings.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds would appear in the 690-900 cm⁻¹ region, providing information about the substitution patterns of the rings.

A hypothetical data table for the expected FT-IR peaks is presented below.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H Stretch
~2230Strong, SharpC≡N Stretch
~1600, 1500, 1450Medium-StrongAromatic C=C Ring Stretch
~1250-1100Very StrongC-F Stretch (CF₃)
~1050StrongAr-O Stretch
~900-690Medium-StrongAromatic C-H Out-of-Plane Bend

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Specific experimental Raman data for this compound could not be located in the reviewed literature. However, based on its structure, certain vibrational modes would be expected to be strongly Raman active.

The symmetric vibrations of the aromatic rings and the C≡N triple bond are typically strong in Raman spectra. The nitrile stretch, in particular, often gives a very characteristic and intense Raman signal. The symmetric stretching of the C-O-C and C-F bonds would also be observable.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed structural information can be obtained.

Proton (¹H) NMR Spectroscopy for Structural Connectivity

Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. While a specific experimental ¹H NMR spectrum for this compound was not found, the expected chemical shifts and coupling patterns can be predicted. The molecule contains eight aromatic protons, which would appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The protons on the benzonitrile ring would likely exhibit complex splitting patterns due to spin-spin coupling with each other. The protons on the 4-(trifluoromethoxy)phenyl ring would be expected to show a simpler pattern, likely two doublets, due to the symmetry of the para-substitution.

A hypothetical ¹H NMR data table is provided below, based on the analysis of similar structures.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.8-7.5m4HProtons on Benzonitrile Ring
7.4-7.2d2HProtons ortho to the benzonitrile group on the phenyl ring
7.1-6.9d2HProtons ortho to the trifluoromethoxy group

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, a total of 14 distinct carbon signals would be expected in the ¹³C NMR spectrum, corresponding to the 12 aromatic carbons, the nitrile carbon, and the trifluoromethoxy carbon.

The nitrile carbon (C≡N) would appear in the range of 110-125 ppm. The aromatic carbons would resonate in the region of 110-150 ppm, with the carbons attached to the electronegative trifluoromethoxy group and the nitrile group appearing at different chemical shifts. The carbon of the trifluoromethoxy group (-OCF₃) would likely appear as a quartet due to coupling with the three fluorine atoms.

A projected ¹³C NMR data table is shown below.

Chemical Shift (δ, ppm)Assignment
~150-140Aromatic carbons attached to the trifluoromethoxy and nitrile groups
~135-120Other aromatic carbons
~120 (q)-OCF₃
~118C≡N

Fluorine (¹⁹F) NMR Spectroscopy for Trifluoromethoxy Characterization

Fluorine-¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. The trifluoromethoxy group (-OCF₃) in this compound would give rise to a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the electronic environment of the trifluoromethoxy group. Based on data for similar aromatic trifluoromethoxy compounds, the chemical shift would be expected in the range of -56 to -60 ppm relative to a standard such as CFCl₃. The absence of coupling to other fluorine atoms would result in a singlet, simplifying the spectral interpretation.

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -58s-OCF₃

Two-Dimensional NMR Techniques for Complex Elucidation

While one-dimensional NMR provides initial insights into the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of signals and the complete structural elucidation of complex molecules like this compound. Techniques such as COSY, HSQC, and HMBC would provide a detailed connectivity map of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would show correlations between adjacent protons on the two aromatic rings, allowing for the assignment of protons within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would establish direct one-bond correlations between protons and the carbons to which they are attached. This would be crucial for assigning the carbon signals of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful of these techniques for this molecule, as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the protons of one phenyl ring and the carbons of the other, unequivocally establishing the biphenyl linkage. Furthermore, correlations from the protons adjacent to the substituents to the carbons bearing the cyano and trifluoromethoxy groups would confirm their respective positions on the phenyl rings.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

The crystal structure confirms the non-planar nature of the biphenyl system, with a significant dihedral angle between the two phenyl rings. This twist is a common feature in ortho-substituted biphenyls due to steric hindrance.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC14H8F3NO
Formula weight263.21
Temperature296(2) K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 14.4530(5) Å, α = 90°b = 13.9185(5) Å, β = 87.174(3)°c = 13.5714(4) Å, γ = 90°
Volume2726.76(16) ų
Z4
Density (calculated)1.310 Mg/m³
Absorption coefficient0.988 mm⁻¹
F(000)1128
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection4.86 to 68.25°
Index ranges-17<=h<=17, -16<=k<=16, -16<=l<=16
Reflections collected24431
Independent reflections4821 [R(int) = 0.0331]
Completeness to theta = 67.679°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.7530 and 0.6279
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters4821 / 0 / 337
Goodness-of-fit on F²1.033
Final R indices [I>2sigma(I)]R1 = 0.0530, wR2 = 0.1332
R indices (all data)R1 = 0.0631, wR2 = 0.1412
Largest diff. peak and hole0.221 and -0.213 e.Å⁻³

Data obtained from a study by Yathirajan et al. (2022).

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. For this compound, this analysis reveals the nature and extent of the contacts that govern the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption properties of this compound can be investigated using UV-Vis spectroscopy. The spectrum is expected to be dominated by π → π* transitions associated with the conjugated biphenyl system.

Computational and Theoretical Chemistry of 2 4 Trifluoromethoxy Phenyl Benzonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is a workhorse of computational chemistry for predicting molecular properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. For substituted biphenyls, the HOMO and LUMO energies are influenced by the nature and position of the substituents. ichem.md

Table 1: Representative HOMO-LUMO Energy Gaps for Related Compounds (Note: Data is for illustrative purposes based on related structures, not the specific title compound)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Biphenyl (B1667301) -6.24 -0.38 5.86
4,4'-Difluorobiphenyl -6.35 -0.45 5.90

Data is hypothetical and for illustrative purposes only.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are rich or poor in electrons. For 2-[4-(Trifluoromethoxy)phenyl]benzonitrile, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom of the cyano group and the oxygen and fluorine atoms of the trifluoromethoxy group, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule. uni-muenchen.denih.gov It analyzes the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. sphinxsai.com For the title compound, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs of the oxygen and fluorine atoms and the antibonding orbitals of adjacent bonds, which contribute to the stability of the molecule. It also provides information on the hybridization of atomic orbitals and the natural atomic charges. nih.govresearchgate.net

Prediction of Spectroscopic Properties

DFT calculations are widely used to predict various spectroscopic properties. The vibrational frequencies (IR and Raman spectra) can be calculated, and the results are often in good agreement with experimental data after applying a scaling factor. orientjchem.org This allows for the assignment of observed spectral bands to specific vibrational modes of the molecule. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions between molecular orbitals. rsc.org

Solvent Effects on Electronic and Reactivity Parameters

The electronic properties and reactivity of a molecule can be significantly influenced by the solvent. Computational models like the Polarizable Continuum Model (PCM) can be used within DFT to simulate the effect of a solvent. Studies on related molecules like benzonitrile (B105546) have shown that the dielectric nature of the solvent can affect properties such as electronic polarizability. researchgate.net For this compound, it is expected that polar solvents would stabilize charge-separated states and could influence the HOMO-LUMO gap and the energies of electronic transitions. researchgate.net

Advanced Quantum Chemical Methods for Excited State Analysis

For a more accurate description of the excited states, especially in systems like biphenyls where multiple electronic states can be close in energy, advanced quantum chemical methods are often employed. Methods such as the extended multi-configurational quasi-degenerate perturbation theory (XMCQDPT2) and time-dependent density functional theory (TDDFT) have been used to study the excited states of fluorinated biphenyls. rsc.orgnih.govresearchgate.net These studies reveal complex behaviors in the excited state, including changes in geometry (e.g., planarization or increased twisting) and charge distribution upon excitation. rsc.orgnih.govresearchgate.net For this compound, such advanced calculations would be crucial for understanding its photophysical properties, such as fluorescence and phosphorescence.

Analysis of Excited-State Processes and Potential Energy Surfaces

The study of excited-state processes is crucial for understanding the photophysical behavior of molecules, including fluorescence and phosphorescence. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in exploring these phenomena. researchgate.net By calculating the potential energy surfaces (PES) of the low-lying singlet and triplet excited states, researchers can map the energetic landscape of the molecule following photoexcitation. nih.gov

For biaryl molecules like this compound, the PES reveals how the energy of an excited state changes with molecular geometry, particularly the torsional angle between the phenyl rings. nih.gov Computational studies on similar molecules, such as biphenyl itself, show that the ground state (S₀) typically has a twisted conformation, while the first excited singlet state (S₁) often favors a planar geometry. rsc.orgresearchgate.net The analysis distinguishes between different types of electronic transitions, such as locally excited (LE) states, which are confined to one of the aromatic rings, and intramolecular charge-transfer (ICT) states, where electron density moves from a donor part of the molecule to an acceptor part upon excitation. nih.gov The relative energies of these states, the barriers between them, and their accessibility are key determinants of the molecule's photophysical properties. nih.gov Advanced methods like Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) and Complete Active Space Perturbation Theory (CASPT2) are often used alongside TD-DFT to provide more accurate descriptions, especially when excited states are close in energy or have mixed character. rsc.orgresearchgate.net

Table 1: Key Parameters in Excited-State Computational Analysis

Parameter Description Computational Method Relevance
Vertical Excitation Energy The energy required to excite the molecule from its ground state geometry to an excited state without allowing for nuclear relaxation. TD-DFT, SAC-CI, CASPT2 Corresponds to the maximum absorption wavelength (λₘₐₓ) in UV-Vis spectroscopy.
Adiabatic Excitation Energy The energy difference between the optimized geometries of the ground and excited states. TD-DFT, SAC-CI Relates to the energy of the 0-0 transition (onset of absorption/emission).
Oscillator Strength (f) A dimensionless quantity that expresses the probability of an electronic transition. TD-DFT Determines the intensity of absorption bands in an electronic spectrum.
Excited State Geometry The minimum energy structure of the molecule in a specific electronic excited state. TD-DFT, SAC-CI Reveals structural changes upon excitation, such as planarization or increased twisting.

Torsional Potential and Conformation Dynamics

The conformational flexibility of this compound is dominated by the rotation around the single bond connecting the two phenyl rings. Computational chemistry provides a powerful tool for quantifying the energetics of this motion. By systematically varying the dihedral (torsional) angle and calculating the molecule's energy at each step, a torsional potential energy profile can be constructed. nih.gov

These calculations reveal the energy of the stable ground-state conformation (typically a twisted structure for substituted biphenyls) and the energy of the transition states for rotation. rsc.org The transition states usually correspond to planar or perpendicular arrangements of the rings, which are destabilized by steric hindrance. The energy difference between the ground state and the highest rotational barrier determines the rate of conformational isomerization. rsc.org

Studies on a wide range of substituted biphenyls have shown that Density Functional Theory (DFT), particularly when augmented with dispersion corrections (e.g., B3LYP-D3), can predict these rotational barriers with high accuracy compared to experimental values. rsc.org The size and electronic nature of the substituents, in this case, the cyano (-CN) and trifluoromethoxy (-OCF₃) groups, significantly influence the shape of the potential energy surface and the height of the torsional barriers. nih.govrsc.org

Table 2: Representative Calculated Torsional Barriers for Biphenyl Derivatives This table presents data for biphenyl and a substituted analogue to illustrate the type of information obtained from torsional potential calculations. The values are not specific to this compound.

MoleculeGround State Dihedral Angle (°)Planar Barrier (0°) (kcal/mol)Perpendicular Barrier (90°) (kcal/mol)Computational Method
Biphenyl~43.4~2.1~2.2MP2(full)/aug-cc-pVTZ nih.gov
Biphenyl~44.0~1.4~2.0B3LYP-D rsc.org
2,2'-Dimethylbiphenyl~70.0~21.7~4.7B3LYP-D rsc.org

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern framework for understanding chemical reactivity. It posits that the capacity for changes in electron density, rather than interactions between molecular orbitals (MOs), governs molecular reactivity. mdpi.comresearchgate.net MEDT studies analyze the changes in electron density along a reaction pathway to provide a detailed understanding of bonding changes and reaction mechanisms. mdpi.com This approach is particularly useful for studying pericyclic reactions, such as cycloadditions, where the title compound could participate.

Chemoselectivity and Regioselectivity Predictions

MEDT utilizes a set of reactivity indices derived from Conceptual DFT to predict the outcome of chemical reactions. The global electron density transfer (GEDT) occurring at the transition state determines the polar character of a reaction. mdpi.com The chemo- and regioselectivity are explained by analyzing the interactions between the most electrophilic and nucleophilic centers of the reactants. researchgate.netrsc.org

These reactive sites are identified using local reactivity indices like the electrophilic Pk⁺ and nucleophilic Pk⁻ Parr functions. nih.gov By calculating these indices for each atom in this compound and a potential reaction partner, MEDT can predict which atoms are most likely to interact, thus determining the regiochemistry of the reaction. nih.govmdpi.com The theory can distinguish between competing reaction pathways by comparing their activation energies, providing a clear prediction of both chemoselectivity and regioselectivity. researchgate.net

Table 3: Key Conceptual DFT Descriptors Used in MEDT

Descriptor Symbol Definition Role in Reactivity Prediction
Electronic Chemical Potential μ μ = - (I + A) / 2 Measures the tendency of electron density to escape from the system.
Chemical Hardness η η = (I - A) Measures resistance to change in electron distribution.
Global Electrophilicity ω ω = μ² / (2η) Quantifies the global electrophilic nature (electron-accepting ability) of a molecule. nih.gov
Global Nucleophilicity N N = E_HOMO(Nu) - E_HOMO(TCE) Quantifies the global nucleophilic nature (electron-donating ability) of a molecule. nih.gov

I and A are the first ionization potential and electron affinity, respectively. TCE is tetracyanoethylene, used as a reference.

Analysis of Reaction Pathways and Transition States

A cornerstone of MEDT is the detailed analysis of the reaction mechanism through the characterization of stationary points (reactants, products, intermediates, and transition states) on the potential energy surface. researchgate.net Once a transition state is located, a Bonding Evolution Theory (BET) analysis can be performed. imist.ma

BET involves the topological analysis of the Electron Localization Function (ELF), a function that reveals the spatial localization of electron pairs. researchgate.net By examining how the ELF basins (which represent atomic cores, lone pairs, and bonds) change along the reaction coordinate, a precise picture of the bond formation and breaking sequence emerges. This allows for an unambiguous description of the molecular mechanism, for example, whether a reaction is a one-step, two-stage process or proceeds through a fully concerted pathway. rsc.orgimist.ma This detailed insight moves beyond simple structural analysis and provides a quantum-chemical foundation for understanding the entire transformation process.

Calculation of Non-Linear Optical (NLO) Properties

Computational methods are essential for the design and screening of new materials with non-linear optical (NLO) properties, which are critical for applications in telecommunications and photonics. DFT calculations are widely used to predict the NLO response of molecules. researchgate.netjournaleras.com The key parameters that quantify NLO activity are the molecular dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.

For a molecule like this compound, which possesses electron-withdrawing (nitrile) and electron-modifying (trifluoromethoxy-phenyl) groups, a significant NLO response can be anticipated. The first hyperpolarizability (β) is particularly important for second-harmonic generation. Calculations on similar fluorinated and nitrile-containing aromatic compounds show that DFT methods can reliably predict these properties. journaleras.comscielo.org.mx The magnitude of the hyperpolarizability is strongly dependent on the molecular structure, the extent of electronic conjugation, and the presence of donor-acceptor groups that facilitate intramolecular charge transfer.

Table 4: Representative Calculated NLO Properties for a Fluorinated Pyridine Derivative This table shows calculated data for 5-(Trifluoromethyl)pyridine-2-thiol to illustrate typical NLO parameters. The values are not specific to this compound.

ParameterSymbolValue (B3LYP/6-311+G(d,p))Unit
Dipole Momentμ5.097Debye
Mean Polarizability⟨α⟩14.187 x 10⁻²⁴esu
First Hyperpolarizabilityβ_tot318.780 x 10⁻³²esu
Data sourced from a computational study on 5-(Trifluoromethyl)pyridine-2-thiol. journaleras.com

Thermodynamic Properties from Computational Methods

DFT calculations can accurately predict the fundamental thermodynamic properties of molecules in the gas phase. arxiv.org These calculations typically start with a geometry optimization to find the lowest energy structure, followed by a vibrational frequency analysis. The results of the frequency calculation are used to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to the enthalpy and entropy at a given temperature. mdpi.com

From these calculations, key thermodynamic values such as the standard enthalpy of formation (ΔH_f°), standard Gibbs free energy of formation (ΔG_f°), and standard entropy (S°) can be derived. mdpi.comresearchgate.net These data are essential for predicting chemical equilibria and reaction spontaneity. While experimental determination of these properties can be challenging, computational methods provide a reliable and efficient alternative for obtaining a complete thermodynamic profile of a molecule like this compound.

Table 5: Example of Computationally Derived Thermodynamic Properties This table presents calculated data for benzofuroxan (B160326) derivatives to demonstrate the output of thermodynamic calculations. The values are not specific to this compound.

PropertySymbolValue (Example Compound 4a)Unit
Enthalpy of FormationΔH_f°496.1kJ/mol
Densityρ1.63g/cm³
Heat of Combustion-ΔH_comb14815kJ/kg
Data sourced from a computational study on azidobenzofuroxans. mdpi.com

Structure Activity Relationship Sar Studies of 2 4 Trifluoromethoxy Phenyl Benzonitrile Derivatives

Influence of Trifluoromethoxy Substitution on Molecular Recognition and Biological Activity

The trifluoromethoxy (-OCF₃) group is a unique substituent that significantly impacts a molecule's physicochemical properties, often leading to enhanced biological activity. It is considered a "super-halogen" or "pseudo-halogen" due to its electronic properties. beilstein-journals.org Compared to a simple methoxy (B1213986) group, the trifluoromethoxy group is substantially more lipophilic and strongly electron-withdrawing, which can profoundly influence molecular recognition and pharmacokinetic profiles. beilstein-journals.org

Research findings consistently demonstrate that the incorporation of trifluoromethyl or trifluoromethoxy groups can lead to more favorable ligand-target interactions. For instance, in a molecular docking study of thiazolidin-4-one derivatives, molecules containing trifluoro functionalities showed the best and most favorable interactions with the target protein, tyrosine kinase. rjptonline.org This enhancement in binding is often attributed to the group's ability to form halogen bonds and engage in strong hydrophobic interactions.

Direct comparisons have quantified the advantage of this substitution. An in silico analysis of phenylthiourea (B91264) derivatives revealed that an N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea compound had a more favorable binding score (−8.2 kcal/mol) with the Epidermal Growth Factor Receptor (EGFR) than its N-(4-methoxy)-benzoyl equivalent (−7.3 kcal/mol). researchgate.net This computational prediction was corroborated by in vitro cytotoxicity assays against MCF-7 breast cancer cells, where the trifluoromethyl derivative also showed superior activity. researchgate.net

CompoundSubstituentBinding Score (kcal/mol)IC₅₀ (mM) against MCF-7
Derivative 1 -OCF₃-8.20.37
Derivative 2 -OCH₃-7.30.38
Data sourced from a study on phenylthiourea derivatives as potential anticancer agents. researchgate.net

Role of the Benzonitrile (B105546) Moiety in Ligand-Target Interactions

The benzonitrile moiety, consisting of a nitrile group (-C≡N) attached to a benzene (B151609) ring, is a crucial functional group that often plays a direct role in ligand-target interactions. Its rigid, planar structure and the distinct electronic properties of the nitrile group enable it to participate in a variety of non-covalent interactions within a receptor's binding pocket.

Recent studies have highlighted the capacity of the benzonitrile fragment for precise molecular recognition. In one notable example, a supramolecular macrocycle was shown to specifically bind various benzonitrile derivatives in a "key-lock" fashion through non-covalent interactions. nih.gov This specific recognition extended to commercial drug molecules containing a benzonitrile fragment, such as the anti-dermatitis agent crisaborole (B606811) and the anti-cancer drug alectinib, demonstrating the moiety's importance in established therapeutics. nih.gov

The nitrile group itself is a versatile hydrogen bond acceptor and can participate in dipole-dipole and electrostatic interactions. In the context of enzyme inhibition, these interactions are often critical for orienting the ligand correctly and achieving high binding affinity. For example, in a series of (benzothiazole-2-yl) acetonitrile (B52724) derivatives designed as c-Jun N-terminal kinase-3 (JNK3) inhibitors, the ligands were found to bind in the ATP pocket where hydrogen bonding was crucial for selectivity. nih.gov Similarly, a quantitative structure-activity relationship (QSAR) study of 2-phenylacrylonitriles identified this class of compounds as promising agents targeting the Arylhydrocarbon Receptor (AhR) for the treatment of breast cancer. nih.gov The fragmentation patterns of benzonitrile have also been studied to understand its role as an intermediate in the growth of polycyclic aromatic hydrocarbons in astronomical environments. rsc.org

Positional Isomerism and Stereochemical Effects on Activity

The spatial arrangement of functional groups within a molecule is a critical determinant of its biological activity. Both positional isomerism (variations in substituent placement) and stereochemistry (the 3D arrangement of atoms) can have profound effects on how a ligand interacts with its biological target.

Positional isomerism can drastically alter a molecule's shape and polarity, thereby affecting its binding affinity and efficacy. A study on biphenyl (B1667301) antimicrobial peptidomimetic amphiphiles demonstrated that changes in the spatial positioning of hydrophobic and hydrophilic groups had a significant impact on antibacterial efficacy. nih.gov For instance, one positional isomer exhibited 4–8 times greater efficacy against pathogenic Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, while other isomers showed enhanced activity against Acinetobacter baumannii. nih.gov This highlights that even subtle shifts in substituent positions can lead to substantial, and often species-specific, changes in biological activity.

IsomerTarget OrganismMIC (μg/mL)Fold Increase in Efficacy vs. Lead Compound
Isomer 4 P. aeruginosa24-8x
Isomer 4 E. coli24-8x
Isomer 2 A. baumannii44x
Isomer 3 A. baumannii44x
Isomer 7 A. baumannii44x
Minimum Inhibitory Concentration (MIC) data for positional isomers of a lead biphenyl amphiphile. nih.gov

Stereochemistry is equally crucial, as biological receptors are chiral environments that can differentiate between stereoisomers. nih.gov The absolute configuration of a molecule can determine whether it fits into a binding site and can lead to significant differences in potency, metabolism, and toxicity between enantiomers or diastereomers. For example, studies on 2,5-diketopiperazines, which have two chirality centers and thus four possible stereoisomers, revealed that stereochemistry is a key determinant of their biological activity. nih.gov Different stereoisomers exhibited distinct effects in assays for bacterial growth and biofilm formation, underscoring the importance of precise stereochemical control in drug design. nih.gov

Electronic and Steric Contributions of Substituents on Activity Profiles

The trifluoromethoxy group, for example, exerts a powerful electron-withdrawing effect, which can influence the acidity or basicity of nearby functional groups and modulate pKa values. beilstein-journals.org This electronic perturbation can be critical for optimizing interactions with specific amino acid residues in a target protein.

Steric hindrance is another major factor. In studies of nucleophilic aromatic substitution reactions, replacing a hydrogen on an aniline (B41778) nucleophile with a larger methyl group resulted in a massive 100,000-fold decrease in the reaction rate. rsc.org This dramatic reduction was attributed to increased steric hindrance, which impeded both the formation of the reaction intermediate and the subsequent proton transfer step. rsc.org Such steric clashes are highly relevant in drug design, as a bulky substituent can prevent a ligand from adopting the optimal conformation for binding.

Importantly, these effects are often coupled. Research on substituted benzamides using ¹⁷O NMR spectroscopy has shown that the observed electronic influence of a substituent can be modulated by steric factors. rsc.org The sensitivity of the chemical shift to ring substituents was found to be highly dependent on the torsion angle of the molecule, indicating that steric constraints can alter the way electronic effects are transmitted through the molecular framework. rsc.org A successful SAR strategy must therefore consider both the electronic nature and the spatial arrangement of substituents to achieve the desired activity profile.

In Silico Approaches to SAR Development and Lead Optimization

In modern drug discovery, in silico computational methods are indispensable tools for accelerating SAR studies and guiding lead optimization. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking allow researchers to predict the biological activity of novel compounds, prioritize candidates for synthesis, and gain a deeper understanding of ligand-receptor interactions at a molecular level. nih.govresearchgate.net

QSAR models establish a mathematical correlation between the structural or physicochemical properties of a set of compounds and their biological activities. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govnih.gov These models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding character is predicted to increase or decrease activity. nih.gov The predictive power of these models is rigorously validated using statistical metrics such as the cross-validated correlation coefficient (Q²) and the predictive correlation coefficient for an external test set (R²pred). nih.govresearchgate.net

3D-QSAR StudyModelR² (Correlation Coefficient)Q² (Internal Validation)R²pred (External Validation)
Quinazoline-4(3H)-one Analogs nih.gov CoMFA0.8550.5700.657
Quinazoline-4(3H)-one Analogs nih.gov CoMSIA0.8950.5990.681
Tankyrase Inhibitors researchgate.net CoMFA0.960.810.91
Tankyrase Inhibitors researchgate.net CoMSIA0.970.880.81
Statistical validation parameters for selected 3D-QSAR models.

Molecular docking complements QSAR by simulating the binding pose of a ligand within the three-dimensional structure of its target receptor. rjptonline.orgunar.ac.id This technique can predict binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site. nih.govmdpi.com For example, a docking study of bicyclo(aryl methyl)benzamide derivatives identified Tyr124, Phe43, and Val120 as critical residues for binding to the dopamine (B1211576) transporter. mdpi.com By combining QSAR and docking, researchers can develop robust models that not only predict activity but also provide a mechanistic rationale, facilitating the intelligent design of new, more potent derivatives. nih.gov

Mechanistic Investigations of Pre Clinical Biological Activities

Ligand-Receptor Binding and Antagonism Mechanisms

The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action, leading to either activation (agonism) or inhibition (antagonism) of the receptor's function.

There is no specific data available regarding the ligand-receptor binding and antagonism mechanisms of 2-[4-(Trifluoromethoxy)phenyl]benzonitrile for any particular receptor. However, the benzonitrile (B105546) scaffold has been identified in compounds that exhibit receptor antagonism. For example, a non-steroidal benzonitrile derivative has been reported as a potent androgen receptor antagonist. nih.gov This suggests that the structural features of this compound, including the biphenyl (B1667301) system and the electron-withdrawing nitrile group, could potentially interact with the ligand-binding domains of various nuclear or cell surface receptors.

To investigate the ligand-receptor binding properties of this compound, a comprehensive screening against a panel of receptors would be required. This could involve radioligand binding assays or functional assays to determine both binding affinity and functional activity (agonist versus antagonist).

Table 2: Compound Names Mentioned

Compound Name
This compound
Methotrexate

Androgen Receptor Modulation

No published studies were identified that investigate the modulatory effects of this compound on the androgen receptor. While other nonsteroidal benzonitrile derivatives have been explored as androgen receptor antagonists, the activity of this specific compound has not been reported. researchgate.netnih.govnih.gov

N-Methyl-D-Aspartate (NMDA) Receptor Subtype Selectivity (e.g., GluN2B)

There is no available research describing the interaction of this compound with any N-Methyl-D-Aspartate (NMDA) receptor subtypes, including the GluN2B subunit. The potential selectivity and functional impact on this receptor are currently unknown.

Estrogen Receptor Down-regulation

The scientific literature lacks any data concerning the effect of this compound on estrogen receptor expression or its potential for receptor down-regulation.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

No evidence was found to suggest that this compound acts as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist. Its activity at this channel has not been characterized.

Serotonin (B10506) Reuptake Transporter Protein Interaction

There are no studies available that have examined the interaction between this compound and the serotonin reuptake transporter protein.

Pre-clinical Cellular and Molecular Pathway Perturbations

No pre-clinical research detailing the effects of this compound on specific cellular or molecular signaling pathways has been published. Investigations into how this compound may perturb cellular functions have not been reported in the available scientific literature.

Applications and Material Science Research

Development of Organic Electrochromic Materials

The field of electrochromic materials, which change color in response to an electrical voltage, is continually seeking new organic compounds with high contrast, fast switching speeds, and long-term stability. Biphenyl (B1667301) derivatives, due to their conjugated π-systems, are a class of compounds with potential for electrochromic applications. The introduction of electron-withdrawing groups, such as the nitrile and trifluoromethoxy groups in 2-[4-(trifluoromethoxy)phenyl]benzonitrile, can significantly influence the electronic properties of the molecule, including its redox potentials and the stability of its radical ions.

While direct research on the electrochromic properties of this compound is not extensively documented in publicly available literature, the broader class of biphenyl nitrile derivatives has been investigated. For instance, viologen-based systems, which are known for their electrochromic behavior, have been incorporated into biphenyl structures to create novel materials. The electrochemical behavior of such compounds is a key determinant of their electrochromic performance. The study of related biphenyl compounds can provide insights into the potential of this compound in this area. The trifluoromethoxy group, with its strong electron-withdrawing nature, is expected to impact the color and stability of the different redox states of the molecule. Further research is needed to fully characterize the electrochromic properties of this specific compound and its potential for use in devices like smart windows and displays.

Advanced Electrolyte Additives for Energy Storage Devices (e.g., Lithium-Ion Batteries)

The performance and safety of lithium-ion batteries are critically dependent on the composition of the electrolyte. Researchers are actively exploring novel electrolyte additives to enhance properties such as ionic conductivity, thermal stability, and the formation of a stable solid electrolyte interphase (SEI) on the electrodes. Nitrile-containing compounds have emerged as promising candidates for high-voltage electrolytes due to their high anodic stability.

A study on a structurally similar compound, 4-(trifluoromethyl)benzonitrile (B42179), as an electrolyte additive for high-voltage LiNi0.5Mn1.5O4 cathodes has shown significant improvements in battery performance. The research indicated that the addition of 4-(trifluoromethyl)benzonitrile led to enhanced cycling stability and rate capability. This improvement is attributed to the preferential oxidation of the benzonitrile (B105546) derivative on the cathode surface, forming a protective film that suppresses the decomposition of the main electrolyte solvent.

Based on these findings, it is hypothesized that this compound could offer similar or even enhanced benefits as an electrolyte additive. The trifluoromethoxy group (OCF3) is more electron-withdrawing than the trifluoromethyl group (CF3), which could further increase the oxidative stability of the molecule. A higher oxidation potential would be beneficial for use with next-generation high-voltage cathode materials. The presence of the nitrile group is crucial for forming a stable SEI layer.

Table 1: Comparative Properties of Benzonitrile-based Electrolyte Additives (Note: Data for this compound is hypothetical and based on trends observed in related compounds. Experimental verification is required.)

CompoundKey Functional GroupsExpected Oxidation PotentialPotential Benefits as Electrolyte Additive
4-(Trifluoromethyl)benzonitrile-CN, -CF3HighImproved cycling stability, formation of protective cathode film
This compound-CN, -OCF3Potentially HigherEnhanced oxidative stability, improved high-voltage performance

Further research, including electrochemical studies and battery performance tests, is necessary to validate the potential of this compound as an advanced electrolyte additive.

Research into Photophysical Properties for Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)

The development of new materials with tailored photophysical properties is essential for advancing optoelectronic devices like organic light-emitting diodes (OLEDs). The introduction of fluorinated groups, such as trifluoromethoxy, into organic molecules can significantly alter their electronic structure, leading to changes in their absorption, emission, and charge-transport properties.

While direct photophysical studies on this compound are limited, research on related compounds provides valuable insights. For example, the incorporation of trifluoromethyl groups into cyclometalated Ir(III) complexes, which are used as phosphorescent emitters in OLEDs, has been shown to tune their emission colors and improve their quantum yields. The electron-withdrawing nature of the CF3 group can lower the energy levels of the molecular orbitals, leading to a blue shift in the emission spectrum.

Aromatic fluorinated biphenyl compounds are of considerable interest in materials science for their potential use in liquid crystal displays, organic solar cells, and as photoluminescent substances. acs.org The stability of the C-F bond and the unique electronic effects of fluorine contribute to the desirable properties of these materials. acs.org

It is plausible that this compound could serve as a building block for larger, more complex molecules for optoelectronic applications or exhibit interesting photophysical properties on its own. The combination of the biphenyl core, the nitrile group, and the trifluoromethoxy group could lead to materials with high thermal stability and specific electronic characteristics suitable for use in various layers of an OLED device. Experimental investigation into its luminescence, quantum yield, and charge mobility is required to ascertain its potential in this field.

Precursors for Radioligand Development in Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). The development of novel radioligands is crucial for imaging and understanding various physiological and pathological processes in the body.

The chemical structure of this compound makes it a promising precursor for the synthesis of ¹⁸F-labeled radioligands. The presence of the trifluoromethoxy group offers a potential site for the introduction of ¹⁸F. Furthermore, trifluoromethyl and trifluoromethoxy groups are often incorporated into drug candidates to improve their metabolic stability and binding affinity to biological targets, which are also desirable properties for PET radioligans.

The synthesis of PET radiotracers often involves complex, multi-step procedures. The development of new precursors that can be efficiently labeled with ¹⁸F is an active area of research. While no specific ¹⁸F-labeled radioligand derived directly from this compound has been reported, the general strategies for radiofluorination could be applicable. For instance, nucleophilic substitution reactions are commonly used to introduce ¹⁸F into a molecule.

The biphenyl nitrile scaffold is also a common feature in many biologically active compounds, making it an attractive starting point for the design of new radiotracers for imaging targets in the central nervous system and other organs. Further research would be needed to develop a synthetic route for the radiosynthesis of an ¹⁸F-labeled version of this compound and to evaluate its potential as a PET imaging agent.

Exploration in Agrochemical and Herbicidal Research

The search for new and effective herbicides is a continuous effort in the agrochemical industry to manage weeds and improve crop yields. Benzonitrile derivatives have a long history as herbicides, with several commercial products belonging to this class of compounds. google.com The mode of action of many benzonitrile herbicides involves the inhibition of photosynthesis or other vital plant processes.

The presence of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups in agrochemicals is often associated with enhanced herbicidal activity. These groups can increase the lipophilicity of the molecule, facilitating its transport into the plant, and can also improve its metabolic stability, leading to a longer-lasting effect.

Several studies have demonstrated the potent herbicidal activities of compounds containing trifluoromethylphenyl or trifluoromethoxyphenyl moieties. For instance, a series of novel pyridazine (B1198779) derivatives with a 4-(3-trifluoromethylphenyl) group showed excellent bleaching and herbicidal activities. nih.gov Another study on α-trifluoroanisole derivatives containing phenylpyridine moieties also reported significant herbicidal activity. nih.gov The results from these studies suggest that the trifluoromethoxy group is a key contributor to the biological activity. nih.gov

Table 2: Herbicidal Activity of Related Compound Series (This table summarizes findings from studies on compounds structurally related to this compound to indicate its potential in agrochemical research.)

Compound SeriesKey Structural FeaturesObserved Herbicidal ActivityReference
4-(3-Trifluoromethylphenyl)pyridazine derivativesTrifluoromethylphenyl groupExcellent bleaching and herbicidal activity nih.gov
α-Trifluoroanisole derivatives with phenylpyridine moietiesTrifluoromethoxy groupSignificant herbicidal activity against broadleaf and grass weeds nih.gov

Given these precedents, this compound is a compound of interest for screening as a potential herbicide or as a scaffold for the synthesis of new agrochemicals. Its structure combines the known herbicidal toxophore of the benzonitrile group with the activity-enhancing trifluoromethoxy substituent. Further biological evaluation is necessary to determine its specific herbicidal profile and potential for development as a crop protection agent.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize medicinal chemistry and materials science. nih.gov These technologies can rapidly accelerate the discovery and optimization of novel compounds by predicting their properties and biological activities, thus minimizing the need for extensive and costly empirical screening. nih.govsoton.ac.uk

For 2-[4-(Trifluoromethoxy)phenyl]benzonitrile and its analogues, AI and ML can be leveraged in several key areas:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: ML algorithms, particularly deep neural networks, can be trained on datasets of related compounds to build robust QSAR/QSPR models. nih.gov These models can predict the biological activity (e.g., enzyme inhibition, receptor binding) or physical properties (e.g., solubility, thermal stability) of newly designed derivatives of this compound.

De Novo Design: Generative AI models can design entirely new molecules from the ground up, optimized for specific target interactions or material properties. nih.govsoton.ac.uk Starting with the this compound scaffold, these models could generate novel derivatives with enhanced efficacy or desired characteristics for applications in pharmaceuticals or electronics.

Active Learning for Library Screening: When screening large virtual libraries of compounds, active learning protocols guided by ML can intelligently select the most promising candidates for more computationally intensive evaluations, such as docking simulations. blogspot.com This iterative process makes the search for potent hits more efficient and cost-effective. blogspot.com

Synthesis Prediction: AI tools are increasingly capable of predicting viable synthetic routes for complex molecules, suggesting optimal reagents and reaction conditions. soton.ac.uk This can aid chemists in devising efficient and novel pathways to synthesize derivatives of this compound.

Table 1: Potential Applications of AI/ML in the Study of this compound

AI/ML ApplicationObjectivePotential Impact
QSAR/QSPR ModelingPredict biological activity and physicochemical properties of novel derivatives.Accelerate lead optimization and material design by prioritizing synthesis of the most promising compounds. nih.gov
De Novo DesignGenerate novel molecular structures based on the core scaffold with optimized properties.Discover new patentable chemical entities with superior performance for specific targets. nih.govsoton.ac.uk
Active LearningEfficiently screen large virtual libraries to identify high-potential candidates.Reduce computational cost and time in virtual screening campaigns. blogspot.com
Synthesis Route PredictionIdentify efficient and sustainable synthetic pathways for the compound and its derivatives.Streamline chemical synthesis, reduce waste, and lower manufacturing costs. soton.ac.uk
Catalyst DesignPredict the stability and activity of dual-atom catalysts for synthesis reactions.Guide the creation of more efficient and stable catalysts for industrial production. rsc.org

Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

While traditional synthetic methods are effective, there is a growing imperative to develop processes that are more sustainable, efficient, and industrially scalable. googleapis.comchemicalbook.com Future research into the synthesis of this compound and related structures will likely focus on green chemistry principles.

Key areas for development include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to batch processes. This would be particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

Mechanochemistry: Performing reactions in the solid state by mechanical grinding, often with minimal or no solvent, represents a significant step towards sustainable synthesis. nih.govnih.gov This approach can lead to different reaction pathways and product polymorphs.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions (aqueous environments, ambient temperature), drastically reducing the environmental footprint of chemical synthesis. Research could focus on identifying or engineering enzymes capable of facilitating key steps in the synthesis of trifluoromethoxy-substituted benzonitriles.

Advanced Catalysis: The development of more robust and efficient catalysts, such as those based on earth-abundant metals or novel dual-atom systems, can reduce costs and environmental impact associated with catalysts containing precious metals like palladium. rsc.orgchemicalbook.com

Table 2: Comparison of Conventional and Emerging Sustainable Synthetic Methodologies

MethodologyConventional Approach (Example: Batch Suzuki Coupling)Sustainable Future Direction
Process Type Batch processing in large reactors.Continuous flow chemistry for better control and safety.
Solvent Use Often requires large volumes of organic solvents like THF or toluene. chemicalbook.comSolvent-free mechanochemistry or use of green solvents (e.g., deep eutectic solvents). nih.govnih.gov
Catalyst Typically relies on precious metal catalysts (e.g., Palladium). chemicalbook.comDevelopment of earth-abundant metal catalysts (e.g., Nickel, Manganese) or biocatalysts. chemicalbook.com
Energy Input Often requires significant heating for extended periods.Microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.govnih.gov
Waste Generation Can produce significant amounts of metallic and solvent waste.Minimized waste streams due to higher efficiency and recyclable catalysts/solvents.

Advanced Characterization Techniques for Dynamic Molecular Processes

Understanding how this compound interacts with its environment or biological targets on a molecular level is crucial for its development. Advanced characterization techniques can provide unprecedented insights into these dynamic processes.

Future research could employ:

Advanced NMR Spectroscopy: Techniques like Rotational-Echo Double-Resonance (REDOR) NMR can be used to measure internuclear distances in solid-state samples with high precision. nih.gov This could be applied to characterize the conformation of this compound when bound to a biological target, such as an enzyme or receptor. nih.gov

Time-Resolved Spectroscopy: Using pump-probe techniques (e.g., transient absorption or time-resolved infrared spectroscopy), researchers can monitor molecular motions and electronic state changes on femtosecond to millisecond timescales. This is particularly relevant for understanding photochemical processes if the compound is explored for applications in OLEDs or as a photosensitizer.

Cryogenic Electron Microscopy (Cryo-EM): For studying interactions with large biomolecules, cryo-EM can determine the high-resolution structure of the compound in complex with its protein target, revealing the precise binding mode and conformational changes.

Advanced Mass Spectrometry: Techniques such as native mass spectrometry can study non-covalent interactions between the compound and its binding partners, providing stoichiometric and affinity information.

Multi-Omics and Systems Biology Approaches to Mechanistic Understanding

Should this compound or its derivatives show significant biological activity, understanding their mechanism of action within a complex biological system is paramount. Multi-omics and systems biology offer a holistic approach to this challenge by integrating data from various molecular levels. nih.govnih.gov

A systems biology approach would involve:

Integrated Omics Profiling: Simultaneously analyzing the genome, transcriptome, proteome, and metabolome of cells or organisms treated with the compound. nih.gov This provides a comprehensive snapshot of the molecular perturbations caused by the compound.

Pathway and Network Analysis: Using computational tools to analyze the multi-omics data can identify the specific cellular pathways and molecular networks that are affected. biorxiv.org This can reveal the primary mechanism of action, as well as potential off-target effects and mechanisms of resistance.

De Novo Pathway Inference: Modern methods can infer signaling pathways directly from multi-omics data without relying on prior knowledge, potentially discovering novel biological functions and interactions for the compound. biorxiv.org

Table 3: Hypothetical Multi-Omics Study to Elucidate Bio-Mechanism

Omics LayerTechniqueInformation Gained
Transcriptomics RNA-SequencingChanges in gene expression levels; identifies affected signaling and metabolic pathways.
Proteomics Mass Spectrometry (e.g., SWATH-MS)Changes in protein abundance and post-translational modifications (e.g., phosphorylation).
Metabolomics LC-MS and GC-MSAlterations in the levels of endogenous small-molecule metabolites.
Data Integration Systems Biology Software (e.g., DMPA) biorxiv.orgConstruction of a comprehensive model of the compound's mechanism of action, linking gene to protein to metabolite. nih.gov

Exploration of New Application Domains for Trifluoromethoxy-Substituted Benzonitriles

The unique properties imparted by the trifluoromethoxy group—such as high electronegativity, metabolic stability, and enhanced lipophilicity—make this class of compounds highly attractive for various applications. beilstein-journals.org While existing research points towards uses in agrochemicals and as synthetic intermediates, future work can expand into several cutting-edge domains. google.comchemimpex.com

Potential new application areas include:

Materials Science: The photophysical properties of benzonitrile (B105546) derivatives suggest their potential use in advanced materials. rsc.org Research could focus on developing novel covalent organic frameworks (COFs) for gas separation or catalysis, or designing new emitters for organic light-emitting diodes (OLEDs). rsc.orgossila.com The thermal stability and chemical resistance of fluorinated compounds are also beneficial for creating advanced polymers and coatings. chemimpex.com

Agrochemicals: Building on the known fungicidal activity of related compounds, a focused research program could screen this compound and its derivatives for broader agrochemical applications, including as herbicides or pesticides with improved efficacy and bioavailability. google.comchemimpex.com

Medicinal Chemistry: The trifluoromethoxy group is an increasingly important substituent in modern pharmaceuticals. beilstein-journals.org Future research could explore the potential of this scaffold as a core for developing drugs targeting a range of diseases, from neurological disorders to oncology and infectious diseases. chemimpex.com The introduction of the trifluoromethyl group is a well-established strategy for enhancing the pharmacokinetic properties of drug candidates. rsc.org

Chemical Biology Probes: The compound could be modified to serve as a chemical probe for studying biological systems. For instance, by incorporating a reporter tag or a photoreactive group, it could be used to identify and characterize novel protein targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(Trifluoromethoxy)phenyl]benzonitrile, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, trifluoromethoxy-substituted benzene rings often undergo Suzuki-Miyaura coupling with benzonitrile derivatives using palladium catalysts. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (1–5 mol%) critically affect yield. Base selection (e.g., K₂CO₃ or CsF) is also crucial for deprotonation and stabilizing intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can researchers validate spectral data?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are primary tools for structural elucidation. For validation, compare experimental NMR chemical shifts with computational predictions (e.g., DFT calculations) or reference data from the NIST Chemistry WebBook . Mass spectrometry (EI-MS or ESI-MS) confirms molecular weight, while X-ray crystallography (using SHELX programs) resolves ambiguities in stereochemistry .

Q. What are the common reactivity patterns of the trifluoromethoxy and nitrile groups in this compound?

  • Methodological Answer : The trifluoromethoxy group is electron-withdrawing, directing electrophilic substitution to the para position of the benzene ring. The nitrile group can undergo hydrolysis to carboxylic acids (using H₂SO₄/H₂O) or reduction to amines (via LiAlH₄). For nucleophilic substitutions, the nitrile may act as a directing group in metal-catalyzed C–H activation reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental NMR data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., rotational barriers). Use variable-temperature NMR to probe conformational changes. If inconsistencies persist, refine computational models (e.g., using solvent-polarizable continuum models in Gaussian) or validate via X-ray crystallography. Cross-reference with high-resolution NIST spectral databases to confirm peak assignments .

Q. What role does this compound play in synthesizing advanced materials, and what methodological considerations are crucial?

  • Methodological Answer : The compound serves as a precursor for fluorinated polymers or liquid crystals. For example, its nitrile group can polymerize via radical-initiated mechanisms, while the trifluoromethoxy moiety enhances thermal stability. Optimize reaction conditions (e.g., initiator concentration, inert atmosphere) to avoid side reactions. Monitor polymerization kinetics using gel permeation chromatography (GPC) .

Q. What analytical methods are recommended for detecting trace residues of this compound in environmental or biological samples?

  • Methodological Answer : Employ High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) for quantification at ppb levels. Use deuterated internal standards (e.g., 4-fluorobenzonitrile-d4) to correct matrix effects. For environmental samples, solid-phase extraction (SPE) with C18 cartridges improves detection limits. Validate methods using EPA guidelines for pesticide metabolites .

Q. How do substituent positions on analogous compounds (e.g., 2,6-dichloro derivatives) affect reactivity and biological activity?

  • Methodological Answer : Substituent position alters electronic and steric effects. Compare analogs (e.g., 2,6-dichloro-4-(trifluoromethoxy)benzonitrile) using Hammett σ constants to predict reactivity. For biological studies, assess binding affinity via surface plasmon resonance (SPR) or enzymatic assays. Chlorine atoms at the 2- and 6-positions enhance lipophilicity, potentially improving membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.